1,2-Diazenedicarboxylic acid
CAS No.: 4910-62-7
Cat. No.: VC20821736
Molecular Formula: C₂K₂N₂O₄
Molecular Weight: 118.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4910-62-7 |
|---|---|
| Molecular Formula | C₂K₂N₂O₄ |
| Molecular Weight | 118.05 g/mol |
| IUPAC Name | (E)-carboxyiminocarbamic acid |
| Standard InChI | InChI=1S/C2H2N2O4/c5-1(6)3-4-2(7)8/h(H,5,6)(H,7,8)/b4-3+ |
| Standard InChI Key | USVVENVKYJZFMW-ONEGZZNKSA-N |
| Isomeric SMILES | C(=O)(/N=N/C(=O)O)O |
| SMILES | C(=O)(N=NC(=O)O)O |
| Canonical SMILES | C(=O)(N=NC(=O)O)O |
Introduction
Chemical Properties
Molecular Structure
1,2-Diazenedicarboxylic acid contains a central N=N bond (azo group) with each nitrogen atom bearing a carboxylic acid group (-COOH) . This arrangement creates a relatively planar molecule with specific electronic properties that contribute to its reactivity. The molecule can exist in both cis and trans configurations, with the trans (E) isomer being more thermodynamically stable under normal conditions. The structural features of 1,2-Diazenedicarboxylic acid can be visualized through both 2D structural representations and 3D conformational models, providing insights into its spatial arrangement and potential interaction sites . The presence of the azo group in conjunction with carboxylic functionalities creates a unique electronic environment that underpins many of its chemical and biochemical properties.
Physical and Chemical Properties
1,2-Diazenedicarboxylic acid exhibits characteristic physical properties influenced by its molecular structure. The key physical and chemical properties are summarized in Table 1, providing a concise overview of this compound's fundamental characteristics.
Table 1: Key Physical and Chemical Properties of 1,2-Diazenedicarboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | C2H2N2O4 |
| Molecular Weight | 118.05 g/mol |
| CAS Number | 4910-62-7 |
| Synonyms | (E)-carboxyiminocarbamic acid, Azodicarboxamide Dipotassium Salt, NSC 72982 |
| Structure | Contains a central N=N double bond with carboxylic acid groups attached to each nitrogen |
| Physical State | Solid |
| Reactivity | Undergoes redox reactions, particularly with sulfhydryl groups |
Chemical Reactivity
1,2-Diazenedicarboxylic acid and its derivatives demonstrate significant reactivity, particularly in oxidation-reduction reactions. They can function as electron acceptors and oxidizing agents, making them valuable in various chemical transformations . The azo group (N=N) readily participates in redox reactions, particularly with sulfhydryl groups (-SH) in proteins, leading to disulfide bond formation. This reactivity forms the basis for many of the biological applications of this compound, particularly in protein modification studies. The carboxylic acid groups provide additional reaction sites, allowing for further modifications and derivative formation, expanding the utility of this chemical scaffold.
Derivatives of 1,2-Diazenedicarboxylic Acid
Key Derivatives
Several important derivatives of 1,2-Diazenedicarboxylic acid have been developed and studied for biochemical applications. These derivatives offer varying reactivity profiles and have been employed in different research contexts.
Diazenedicarboxylic Acid Bis(N-methylpiperazide)
This derivative, referred to as diazene I in research literature, has been extensively studied for its ability to form disulfide bonds with proteins . Its structure features N-methylpiperazide groups in place of the hydroxyl groups found in the parent compound. This modification alters the reactivity and solubility properties while maintaining the central reactive azo functionality. Under controlled conditions (pH 6.5, 5°C), this derivative promotes moderately slow disulfide bond formation in proteins, making it valuable for targeted protein modification studies .
Diazenedicarboxylic Acid Bis(N,N′-dimethylpiperazide) Diiodide
Referred to as diazene II in literature, this compound shows higher reactivity with free sulfhydryl groups compared to other derivatives . The addition of the diiodide functionality enhances the electron-accepting properties of the molecule, resulting in more rapid reactions with protein thiol groups. This increased reactivity makes it suitable for applications where more efficient protein modification is desired.
Diazenedicarboxylic Acid Bis(N-methylamide)
This derivative (diazene III) demonstrates lower reactivity with sulfhydryl groups compared to diazenes I and II . The simpler amide structure results in reduced reactivity, making it suitable for applications where milder conditions are required. The graduated reactivity profile across these derivatives provides researchers with options for selecting the appropriate reagent based on specific experimental requirements.
Diazenedicarboxylic Acid Bis(N,N-dimethylamide)
Commonly called diamide, this derivative has been extensively studied for its inhibitory effects on gluconeogenesis and protein kinases . Its structure features N,N-dimethylamide groups, which influence its interaction with enzymes and cellular components. This derivative has proven particularly valuable in metabolic research due to its specific inhibitory properties.
Relative Reactivity
The reactivity of different diazene derivatives with free sulfhydryl groups has been determined to decrease in the following order: diazene II > diazene I > diazene III . This difference in reactivity makes each derivative suitable for specific biochemical applications, providing researchers with a toolkit of reagents with varying potencies for protein modification studies.
Table 2: Comparison of Common 1,2-Diazenedicarboxylic Acid Derivatives for Biochemical Applications
| Derivative | Alternative Name | Primary Applications | Relative Reactivity with SH Groups |
|---|---|---|---|
| Diazenedicarboxylic Acid Bis(N-methylpiperazide) | Diazene I | Protein cross-linking, formation of disulfide bonds | Moderate |
| Diazenedicarboxylic Acid Bis(N,N′-dimethylpiperazide) Diiodide | Diazene II | Reactions with free sulfhydryl groups | High |
| Diazenedicarboxylic Acid Bis(N-methylamide) | Diazene III | Mild oxidation reactions | Low |
| Diazenedicarboxylic Acid Bis(N,N-dimethylamide) | Diamide | Inhibition of gluconeogenesis and protein kinases | Not specified in sources |
Biological Applications
Protein Cross-Linking
One of the most significant applications of 1,2-Diazenedicarboxylic acid derivatives is in protein cross-linking studies. Research has demonstrated that derivatives such as 1,2-diazenedicarboxylic bis(N-methylpiperazide) can react with free sulfhydryl (-SH) groups in proteins like aldolase, leading to disulfide bond formation . The reaction mechanism involves the formation of an intermediate, [RNCONHN(S-aldolase)CONR], which can be isolated and subsequently used for -S-S- cross-linking with other sulfhydryl-containing molecules . This property makes 1,2-Diazenedicarboxylic acid derivatives valuable tools in protein chemistry and structural biology, allowing researchers to investigate protein-protein interactions and conformational changes resulting from disulfide cross-linking.
At pH 6.5 and 5°C, moderately slow disulfide bond formation occurs in proteins due to interaction with diazene I . In the absence of free sulfhydryl groups, a slow decomposition of the diazene-aldolase intermediate proceeds over several days, providing insight into the stability and reactivity of these protein-diazene adducts under physiological conditions.
Enzyme Immobilization
Research has demonstrated that the diazene-aldolase intermediate, as well as the corresponding derivative of thiopropyl-Sepharose 6B, can be used for immobilization of enzymes to solid matrices via disulfide bonds . This application is valuable in the development of immobilized enzyme systems for various biochemical and industrial processes. The disulfide linkage provides a stable yet potentially reversible attachment method, allowing for controlled release of the enzyme under reducing conditions if desired. This approach has advantages over irreversible immobilization methods, particularly when recovery of the support material or controlled release of the enzyme is important.
Formation of Enzyme Polymers
The oxidation of aldolase sulfhydryl groups induced by diazene I results in the formation of soluble aldolase polymers . These include the unimer (Mr 160,000), dimer, trimer, and higher molecular weight polymers, which retain an average of 50% of the initial enzymatic activity. This finding is significant as it demonstrates that substantial enzymatic activity can be maintained even after extensive cross-linking, suggesting that the essential catalytic structure of the enzyme remains largely intact.
Comparison of kinetic properties of aldolase polymers and native aldolase showed that cross-linking only slightly influenced the catalytic properties of the enzyme . After reduction with dithiothreitol, aldolase polymers form unimers with a specific activity equal to that of native aldolase, demonstrating the reversibility of the cross-linking process. This reversibility is a key advantage of disulfide-based cross-linking approaches, allowing researchers to study both the modified and unmodified states of the enzyme.
Table 3: Effect of Diazene I on Aldolase Activity
| Aldolase Form | Relative Enzymatic Activity (%) | Effect of Dithiothreitol Treatment |
|---|---|---|
| Native Aldolase | 100 | N/A |
| Aldolase Polymers (Unimer, Dimer, Trimer, higher polymers) | ~50 | Restoration to native activity (100%) |
Inhibition of Gluconeogenesis
Diazenedicarboxylic acid bis(N,N-dimethylamide) (diamide) has been shown to reversibly inhibit gluconeogenesis in rat kidney cortex slices . The rate of formation of glucose from various substrates, including pyruvate, malate, succinate, and D-fructose, decreased at least 3-fold in the presence of this inhibitor. This significant inhibition of a major metabolic pathway highlights the potential of 1,2-Diazenedicarboxylic acid derivatives as tools for studying metabolic regulation.
The extent of inhibition of gluconeogenesis from pyruvate was dependent on the concentration of diamide and closely correlated with the degree of inhibition of protein kinase . This correlation suggests a mechanistic link between protein kinase activity and gluconeogenesis, with diamide potentially affecting gluconeogenesis through its effects on protein kinase-mediated regulatory processes. Importantly, the inhibition of both gluconeogenesis and protein kinase was completely reversed after removal of the inhibitor, highlighting the reversible nature of this inhibitory effect and making diamide a valuable tool for studying temporal aspects of metabolic regulation.
| Enzyme/Process | Inhibition Status | Notes |
|---|---|---|
| Gluconeogenesis | Inhibited | At least 3-fold decrease in glucose formation from various substrates |
| Protein Kinase | Inhibited | Non-competitive inhibition with respect to Mg²⁺, ATP, protein substrates, and cyclic AMP |
| Na⁺/K⁺-dependent ATPase | Inhibited | Present in kidney brush border and microsomal membrane preparations |
| Glucose-6-phosphatase | Inhibited | Present in kidney brush border and microsomal membrane preparations |
| Mg²⁺-dependent ATPase | Not Inhibited | Present in the same subcellular fractions |
| Alkaline Phosphatase | Not Inhibited | Present in the same subcellular fractions |
| γ-Glutamyl Transpeptidase | Not Inhibited | Present in the same subcellular fractions |
Mechanism of Action
Proposed Mechanism for Gluconeogenesis Inhibition
Based on research findings, it has been proposed that diamide may inhibit gluconeogenesis at rate-limiting steps catalyzed by enzymes that are regulated by protein kinase . These enzymes, in turn, appear to play a role in the transfer of substrates across the plasma membrane, suggesting a link between protein kinase activity, membrane transport processes, and gluconeogenesis. This proposed mechanism provides a coherent framework for understanding the diverse effects of diamide on cellular metabolism and transport processes.
The correlation between the inhibition of protein kinase and the inhibition of gluconeogenesis supports this proposed mechanism, suggesting that altered phosphorylation state of key enzymes or transporters may be responsible for the observed metabolic effects. This mechanistic insight contributes to our understanding of the regulation of gluconeogenesis and may have implications for the development of therapeutic approaches targeting this pathway.
Research Applications
Study of Protein Structure and Function
1,2-Diazenedicarboxylic acid derivatives provide valuable tools for studying protein structure and function through selective modification of sulfhydryl groups and the formation of disulfide bonds . The ability to create protein polymers with partially retained enzymatic activity offers insights into the structural requirements for enzyme function. Researchers can use these reagents to investigate how cross-linking specific cysteine residues affects protein conformation, oligomerization, and activity, providing valuable information about protein structure-function relationships.
The reversible nature of the disulfide bonds formed by these reagents allows for comparative studies of the same protein in both cross-linked and native states, offering unique opportunities to investigate conformational changes and their impact on function. This approach has applications in structural biology, enzyme technology, and protein engineering.
Investigation of Metabolic Pathways
The reversible inhibition of gluconeogenesis by diamide provides a tool for studying the regulation of this important metabolic pathway and the role of protein kinases in its control . By selectively inhibiting specific steps in the gluconeogenic pathway, researchers can identify rate-limiting processes and regulatory mechanisms, contributing to our understanding of metabolic regulation. The correlation between protein kinase inhibition and gluconeogenesis inhibition has provided insights into the role of protein phosphorylation in metabolic control.
The selective inhibition of certain enzymes involved in membrane transport processes also offers opportunities to investigate the relationships between transport mechanisms and metabolic functions. This research area has implications for understanding metabolic disorders and developing potential therapeutic approaches targeting specific steps in metabolic pathways.
Development of Immobilized Enzyme Systems
The demonstrated ability to use diazene-protein intermediates for the immobilization of enzymes to solid matrices via disulfide bonds has applications in the development of immobilized enzyme systems for various biochemical and industrial processes, including biocatalysis and biosensors. The disulfide linkage provides a stable yet potentially reversible attachment method, allowing for controlled release of the enzyme under reducing conditions if desired.
This approach to enzyme immobilization has several advantages, including the potential for recovery of both the enzyme and support material, control over the orientation of the immobilized enzyme, and maintenance of enzymatic activity. The development of efficient immobilized enzyme systems has applications in industrial biocatalysis, analytical methods, and medical diagnostics.
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